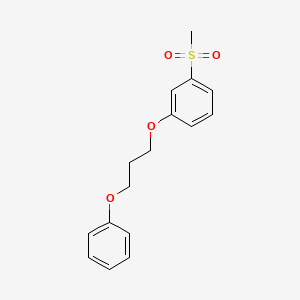

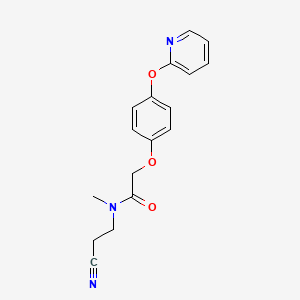

![molecular formula C16H15N3O B7564735 N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)

N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide, also known as PhIP, is a heterocyclic amine that is formed during the cooking of meat, poultry, and fish at high temperatures. It is a potent mutagen and carcinogen that has been linked to the development of several types of cancer, including breast, prostate, and colon cancer.

Wirkmechanismus

N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is metabolized by the liver and converted into several reactive intermediates that can bind to DNA and cause mutations. The main mechanism of action of N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is the formation of DNA adducts, which are covalent bonds between N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide and DNA molecules. These adducts can interfere with DNA replication and transcription, leading to mutations and genomic instability.

Biochemical and Physiological Effects:

N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It can induce oxidative stress, inflammation, and apoptosis in cells and tissues. N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide exposure has also been linked to changes in gene expression, cell cycle regulation, and signal transduction pathways. In animal studies, N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been shown to increase the incidence of tumors in various organs, including the mammary gland, prostate, and colon.

Vorteile Und Einschränkungen Für Laborexperimente

N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a useful tool for studying the mechanisms of DNA damage and repair, as well as the effects of dietary factors on cancer development. Its chemical structure and mutagenic properties make it an ideal model compound for evaluating the efficacy of chemopreventive agents and developing new cancer therapies. However, the use of N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments has some limitations. Its toxicity and potential carcinogenicity require careful handling and disposal. Its synthesis is also a complex process that requires specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for research on N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide. One area of focus is the development of new chemopreventive agents that can inhibit the formation of N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-DNA adducts and prevent cancer development. Another area of research is the identification of biomarkers that can predict the risk of N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-induced cancer and monitor the effectiveness of cancer therapies. Finally, the development of new methods for detecting N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide in food and environmental samples can help to reduce human exposure to this carcinogen.

Synthesemethoden

N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is synthesized by the reaction of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-NH2) with acetic anhydride in the presence of a catalyst. The reaction produces N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide as the main product along with some side products. The synthesis of N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a complex process that requires careful control of reaction conditions to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is widely used in scientific research to study its mutagenic and carcinogenic properties. It is used as a model compound to investigate the mechanisms of DNA damage and repair, as well as the role of dietary factors in cancer development. N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is also used to evaluate the efficacy of chemopreventive agents and to develop new cancer therapies.

Eigenschaften

IUPAC Name |

N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-12-8-9-19-11-14(17-15(19)10-12)16(20)18(2)13-6-4-3-5-7-13/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWWCNJYIADTOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

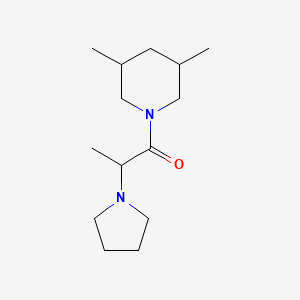

![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)

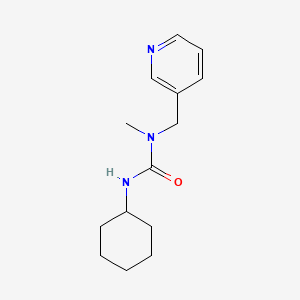

![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)

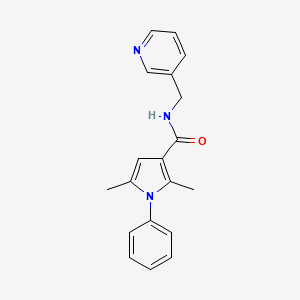

![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)

![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)

![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)

![N-[1-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7564747.png)